molecular formula C14H9F5 B1390684 1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene CAS No. 1138445-39-2

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1390684
CAS No.: 1138445-39-2
M. Wt: 272.21 g/mol
InChI Key: FGKPZXQGLVOLFN-UHFFFAOYSA-N
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Description

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluorophenylmethyl and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under various conditions, including the use of photoredox catalysts or thermal initiation.

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylmethyl-trifluoromethylbenzoic acid, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity for specific targets, thereby modulating biological pathways and processes. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Difluorophenylmethyl)-3-fluoro-5-(trifluoromethyl)benzene
  • Trifluoromethyl ketones
  • Trifluoromethylated aromatic and alkyl compounds

Uniqueness

1-(Difluorophenylmethyl)-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its difluorophenylmethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5/c15-13(16,10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17,18)19/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKPZXQGLVOLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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